![molecular formula C16H13NO2S B3919483 2,3-dihydro-4H-thiochromen-4-one O-benzoyloxime](/img/structure/B3919483.png)
2,3-dihydro-4H-thiochromen-4-one O-benzoyloxime
Overview
Description
2,3-dihydro-4H-thiochromen-4-one O-benzoyloxime, also known as DHTCO, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is a thiochromenone derivative that has been modified with an O-benzoyloxime group to enhance its stability and solubility.
Mechanism of Action
The exact mechanism of action of 2,3-dihydro-4H-thiochromen-4-one O-benzoyloxime is not well understood, but it is believed to act as a modulator of neurotransmitter activity by binding to specific receptors in the brain. In particular, 2,3-dihydro-4H-thiochromen-4-one O-benzoyloxime has been shown to bind to the dopamine D2 receptor, which is involved in the regulation of reward and motivation.
Biochemical and Physiological Effects:
Studies have shown that 2,3-dihydro-4H-thiochromen-4-one O-benzoyloxime can produce a range of biochemical and physiological effects in the brain, including increased dopamine release, enhanced locomotor activity, and improved cognitive function. Additionally, 2,3-dihydro-4H-thiochromen-4-one O-benzoyloxime has been shown to have neuroprotective effects, which may make it a potential therapeutic agent for the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2,3-dihydro-4H-thiochromen-4-one O-benzoyloxime for lab experiments is its high potency and selectivity for specific neurotransmitter systems. This makes it a valuable tool for investigating the role of these systems in various physiological and behavioral processes. However, one limitation of 2,3-dihydro-4H-thiochromen-4-one O-benzoyloxime is that its effects can be dose-dependent and may vary depending on the specific experimental conditions.
Future Directions
There are several potential future directions for research on 2,3-dihydro-4H-thiochromen-4-one O-benzoyloxime, including:
1. Investigating its potential as a therapeutic agent for the treatment of neurodegenerative diseases.
2. Examining its effects on other neurotransmitter systems, such as glutamate and GABA.
3. Studying its effects on different brain regions and circuits to better understand its mechanism of action.
4. Developing novel analogs of 2,3-dihydro-4H-thiochromen-4-one O-benzoyloxime with improved potency and selectivity for specific receptors.
5. Exploring its potential as a tool for studying the neural basis of addiction and other psychiatric disorders.
In conclusion, 2,3-dihydro-4H-thiochromen-4-one O-benzoyloxime is a synthetic compound that has shown promise as a valuable tool for investigating the role of neurotransmitter systems in the brain. While its exact mechanism of action is not well understood, it has been shown to produce a range of biochemical and physiological effects that make it a potential therapeutic agent for the treatment of neurodegenerative diseases. Further research is needed to fully elucidate its mechanism of action and explore its potential applications in various scientific research areas.
Scientific Research Applications
2,3-dihydro-4H-thiochromen-4-one O-benzoyloxime has been studied for its potential applications in a variety of scientific research areas, including medicinal chemistry, pharmacology, and neuroscience. In particular, this compound has been investigated for its ability to modulate the activity of various neurotransmitter systems in the brain, including dopamine, serotonin, and norepinephrine.
properties
IUPAC Name |
[(Z)-2,3-dihydrothiochromen-4-ylideneamino] benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2S/c18-16(12-6-2-1-3-7-12)19-17-14-10-11-20-15-9-5-4-8-13(14)15/h1-9H,10-11H2/b17-14- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEOABUFODNEWOK-VKAVYKQESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=CC=CC=C2C1=NOC(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C\1CSC2=CC=CC=C2/C1=N\OC(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-dihydro-4H-thiochromen-4-one O-benzoyloxime |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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